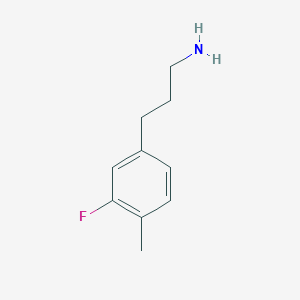

3-(3-Fluor-4-methylphenyl)propan-1-amin

Übersicht

Beschreibung

3-(3-Fluoro-4-methylphenyl)propan-1-amine, also known as 3-Fluoro-4-methylphenylamine or FMPA, is an organic compound that has been used in various scientific research applications. It is a fluorinated amine that has been studied for its potential as an inhibitor of cytochrome P450 enzymes and its ability to interact with other molecules in the body.

Wissenschaftliche Forschungsanwendungen

Verwendung in von der FDA zugelassenen Medikamenten

Die Verbindung „3-(3-Fluor-4-methylphenyl)propan-1-amin“ enthält wahrscheinlich eine Trifluormethylgruppe, die ein häufiges Merkmal in vielen von der FDA zugelassenen Medikamenten ist . Medikamente, die eine Trifluormethylgruppe enthalten, haben sich als vielversprechend erwiesen und zeigen zahlreiche pharmakologische Aktivitäten .

Verwendung in der Antidepressiva-Aktivität

Mannich-Basen von Fluoxetin, einem Derivat von „this compound“, wurden synthetisiert und auf ihre antidepressive Aktivität untersucht . Diese neuen Mannich-Basen wurden durch einen erzwungenen Schwimmtest getestet .

Verwendung in der PI3K-Hemmung

Die Verbindung „this compound“ könnte möglicherweise für die Synthese von PI3K-Inhibitoren verwendet werden . PI3Ks sind eine Art von Lipidkinase, die an Zellproliferation, Apoptose, Motilität und Zellinvasion sowie am Glukosestoffwechsel beteiligt ist .

Wirkmechanismus

Target of Action

The primary target of 3-(3-Fluoro-4-methylphenyl)propan-1-amine is the serotonin reuptake transporter protein . This protein is responsible for the reuptake of serotonin, a neurotransmitter that plays a crucial role in mood regulation .

Mode of Action

3-(3-Fluoro-4-methylphenyl)propan-1-amine interacts with its target by blocking the reuptake transporter protein The increased serotonin levels can then bind to the postsynaptic receptor .

Biochemical Pathways

The blocking of the serotonin reuptake transporter protein affects the serotonin signaling pathway . By increasing the availability of serotonin in the synaptic cleft, 3-(3-Fluoro-4-methylphenyl)propan-1-amine enhances serotonin signaling. This can lead to downstream effects such as improved mood and reduced symptoms of depression .

Pharmacokinetics

Similar compounds are known to be well absorbed and distributed throughout the body . The metabolism and elimination of these compounds can vary, affecting their bioavailability .

Result of Action

The result of the action of 3-(3-Fluoro-4-methylphenyl)propan-1-amine is an increase in serotonin signaling. This can lead to molecular and cellular effects such as changes in gene expression, neuron growth, and neuron firing patterns . These changes can translate into observable effects such as improved mood and reduced symptoms of depression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(3-Fluoro-4-methylphenyl)propan-1-amine. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its target . Additionally, individual factors such as genetics, age, and health status can influence how a person responds to the compound .

Eigenschaften

IUPAC Name |

3-(3-fluoro-4-methylphenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN/c1-8-4-5-9(3-2-6-12)7-10(8)11/h4-5,7H,2-3,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTGWEGLGVQPIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCCN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464952.png)

![1-{[(2-methoxyethyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1464954.png)

![{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464958.png)

![{1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1464965.png)

![1-[(5-Bromofuran-2-yl)methyl]piperidin-4-ol](/img/structure/B1464966.png)

![(1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B1464969.png)

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B1464973.png)